6-Bromopyrimidin-4-ylboronic acid pinacol ester
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Overview
Description
6-Bromopyrimidin-4-ylboronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules . The presence of both bromine and boronic acid pinacol ester functionalities makes it a versatile intermediate for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyrimidin-4-ylboronic acid pinacol ester typically involves the borylation of 6-bromopyrimidine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for scalability and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Bromopyrimidin-4-ylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or alkenyl derivatives.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)
Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide (H2O2), Sodium perborate (NaBO3)
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling
Alcohols/Phenols: Formed via oxidation of the boronic ester group
Substituted Pyrimidines: Formed via nucleophilic substitution of the bromine atom
Scientific Research Applications
6-Bromopyrimidin-4-ylboronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromopyrimidin-4-ylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or alkenyl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
4-Pyridineboronic acid pinacol ester: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Phenylboronic acid pinacol ester: Contains a phenyl group instead of a pyrimidine ring.
2-Thiopheneboronic acid pinacol ester: Contains a thiophene ring instead of a pyrimidine ring.
Uniqueness
6-Bromopyrimidin-4-ylboronic acid pinacol ester is unique due to the presence of both bromine and boronic acid pinacol ester functionalities, which allows for versatile reactivity in various chemical transformations. Its pyrimidine ring also provides additional sites for functionalization, making it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C10H14BBrN2O2 |
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Molecular Weight |
284.95 g/mol |
IUPAC Name |
4-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C10H14BBrN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-8(12)14-6-13-7/h5-6H,1-4H3 |
InChI Key |
AZVGRBYMERZXDB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=N2)Br |
Origin of Product |
United States |
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